molecular formula C18H18F2N2O2 B2582223 N1-(2,6-difluorobenzyl)-N2-mesityloxalamide CAS No. 941999-42-4

N1-(2,6-difluorobenzyl)-N2-mesityloxalamide

Cat. No.: B2582223
CAS No.: 941999-42-4
M. Wt: 332.351
InChI Key: OTFFSYRVJDHDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,6-difluorobenzyl)-N2-mesityloxalamide is a synthetic compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a difluorobenzyl group and a mesityloxalamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-difluorobenzyl)-N2-mesityloxalamide typically involves the reaction of 2,6-difluorobenzyl bromide with mesityloxalamide under controlled conditions. The preparation of 2,6-difluorobenzyl bromide can be achieved by reacting 2,6-difluorotoluene with hydrobromic acid and hydrogen peroxide under lighting conditions . This intermediate is then reacted with mesityloxalamide in the presence of a suitable base, such as potassium carbonate, to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-difluorobenzyl)-N2-mesityloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(2,6-difluorobenzyl)-N2-mesityloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,6-difluorobenzyl)-N2-mesityloxalamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance within cells .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide
  • N1-(2,6-difluorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
  • N1-(2,6-difluorobenzyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide

Uniqueness

N1-(2,6-difluorobenzyl)-N2-mesityloxalamide stands out due to its unique combination of a difluorobenzyl group and a mesityloxalamide moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its significance in scientific research.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c1-10-7-11(2)16(12(3)8-10)22-18(24)17(23)21-9-13-14(19)5-4-6-15(13)20/h4-8H,9H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFFSYRVJDHDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.